molecular formula C9H10N4 B1427619 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine CAS No. 1184589-66-9

4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine

Numéro de catalogue: B1427619
Numéro CAS: 1184589-66-9
Poids moléculaire: 174.2 g/mol
Clé InChI: PKPPDVWBOZAEBR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-amine is a chemical compound of interest in scientific research, particularly for its potential applications in medicinal chemistry. It belongs to a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities . Researchers utilize such pyrazole-pyridine hybrids as key intermediates or scaffolds in the design and synthesis of novel molecules. These structures are frequently investigated for their potential pharmacological properties, with related compounds showing promise in areas such as antioxidant and antibacterial research. The molecular structure features a pyrazole ring linked to a pyridin-3-amine, making it a versatile building block for constructing more complex molecular architectures. Researchers are advised to fully characterize this compound using techniques such as NMR spectroscopy and mass spectrometry prior to use in experimental studies. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Propriétés

IUPAC Name

4-(4-methylpyrazol-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-4-12-13(6-7)9-2-3-11-5-8(9)10/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPPDVWBOZAEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Preparation of 3-oxo-2-phenylbutanenitrile Derivatives

  • Starting Materials: Phenylacetonitriles are reacted with sodium hydride (NaH) in dry tetrahydrofuran (THF) at 60°C overnight.
  • Reaction Conditions: NaH (1.0 mmol) in dry THF, with subsequent addition of dry ethyl acetate, followed by heating.
  • Outcome: Formation of 3-oxo-2-phenylbutanenitrile derivatives, which serve as key intermediates for subsequent pyrazole formation.

Conversion to 3-Aminopyrazoles

  • Reaction: The nitrile derivatives are reacted with hydrazine dihydrochloride (NH2NH2·2HCl) in ethanol under reflux.
  • Conditions: Refluxing at elevated temperatures with 3Å molecular sieves to facilitate cyclization.
  • Purification: Crystallization or flash chromatography yields the pyrazol-3-amine derivatives with yields typically ranging from 57% to 85%.

Functionalization of Pyrazole Ring

Methylation of Pyrazol-3-amine

  • Method: Methylation is achieved using methyl iodide (CH3I) in dry THF with Cs2CO3 as base, under reflux conditions.
  • Outcome: Introduction of methyl groups at specific positions on the pyrazole ring, leading to derivatives such as 5-methyl-4-(aryl)-pyrazol-3-amine.

Specific Synthesis of 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine

While the detailed literature explicitly describing the synthesis of This compound is limited, the general approach can be inferred from analogous methods:

  • Step 1: Synthesis of the pyrazole core with a methyl substituent at the 4-position, utilizing hydrazine-mediated cyclization of nitrile precursors substituted with methyl groups.
  • Step 2: Functionalization of the pyrazole to introduce the amino group at the 3-position, possibly through nitration, reduction, or direct amino substitution reactions.
  • Step 3: Coupling of the pyrazole derivative with a pyridine ring bearing a suitable leaving group (e.g., halide or activated ester) at the 3-position, followed by substitution to attach the pyrazol-1-yl group.

This approach aligns with the methodologies documented in patents and research articles, emphasizing the importance of regioselectivity and controlled reaction conditions.

Data Table Summarizing Preparation Methods

Step Reaction Type Reagents Conditions Purification Yield References
1 Formation of nitrile derivative Phenylacetonitrile + NaH Dry THF, 60°C Column chromatography ~70-85%
2 Hydrazine cyclization Nitrile derivative + NH2NH2·2HCl Reflux in ethanol Crystallization 57-85%
3 Aromatic substitution Phenyl derivatives + electrophilic reagents Toluene, 105°C Crystallization 59-85%
4 Methylation CH3I + Cs2CO3 Reflux in THF Crystallization Variable
5 Coupling with pyridine Activated pyridine derivatives Reflux, suitable coupling agents Purification by chromatography Not specified Inferred

Research Findings and Notes

  • The synthesis of pyrazole derivatives is well-established, with high yields achievable through hydrazine cyclization of nitrile precursors.
  • Aromatic and alkyl substitutions are introduced via electrophilic substitution or nucleophilic addition, with reaction conditions tailored to maximize regioselectivity.
  • Purification techniques such as crystallization and flash chromatography are crucial for obtaining compounds of high purity suitable for biological testing.
  • The specific synthesis of This compound would likely follow a similar route, with additional steps to attach the pyrazole to the pyridine ring, possibly involving halogenated pyridine intermediates and nucleophilic substitution reactions.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at both the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrazole-pyridine compounds, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. A study focusing on pyrazole derivatives has shown that they can inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with tumor growth, such as the PI3K/Akt/mTOR pathway.

Anti-inflammatory Properties

The anti-inflammatory potential of 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine has been explored through its structural similarities to known anti-inflammatory agents. A recent study synthesized a library of pyrazolo[1,5-a]quinazolines, revealing IC50 values ranging from 4.8 to 30.1 µM against NF-kB/AP-1 signaling pathways critical in inflammation (Table 1).

Compound IDStructure TypeIC50 Value (µM)Target Pathway
13iPyrazolo[1,5-a]quinazoline<50NF-kB/AP-1
16Pyrazolo[1,5-a]quinazoline<50NF-kB/AP-1

Organic Semiconductors

The compound is being investigated for its potential use in organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable π-stacking interactions makes it a suitable candidate for electronic applications. Studies have shown promising results in enhancing charge transport properties when incorporated into organic electronic devices.

Coordination Chemistry

In biological research, this compound serves as a ligand for coordination with various metal ions. This property is crucial for developing metal-based drugs and catalysts. The compound's ability to stabilize metal ions enhances its utility in bioinorganic chemistry.

Antibacterial Activity

The antibacterial activity of pyrazole derivatives has been documented extensively. While specific data for this compound is limited, its structural characteristics suggest potential efficacy against both Gram-positive and Gram-negative bacteria. For instance, similar compounds have demonstrated minimum inhibitory concentration (MIC) values as low as 3.9 μg/mL against Klebsiella planticola.

Study on Antitumor Activity

A comprehensive study evaluated the antitumor activity of a series of pyrazole derivatives, including those related to this compound. The derivatives were tested against various cancer cell lines, revealing significant cytotoxic effects attributed to the inhibition of cell cycle progression and induction of apoptosis.

Investigation of Anti-inflammatory Effects

Another study synthesized a range of pyrazolo compounds and assessed their anti-inflammatory effects using in vitro assays. The results indicated that modifications in the pyrazole ring significantly enhanced biological activity, suggesting that further optimization could lead to more potent anti-inflammatory agents.

Mécanisme D'action

The mechanism of action of 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects . For example, it may inhibit enzyme activity by occupying the active site or altering the enzyme’s conformation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Pyridine Frameworks

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structure : Differs by a cyclopropylamine substituent at the pyrazole’s 4-position.
  • Synthesis : Prepared via coupling of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine using cesium carbonate and copper(I) bromide .
  • Properties : Melting point 104–107°C; HRMS (ESI) m/z 215 ([M+H]+).
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structure : Features a methylthiopropylamine side chain.
  • Properties : IR absorption at 3298 cm⁻¹ (N-H stretch); lower melting point due to increased flexibility .
  • Comparison : The thioether group may enhance metabolic stability but reduce solubility compared to the target compound’s methylpyrazole.

Derivatives with Expanded Heterocyclic Systems

Thieno[2,3-b]pyridin-3-amine Derivatives (e.g., Compounds 12t–12x)
  • Structure: Incorporate a thienopyridine core with sulfinyl or aryl substituents.
  • Synthesis : Prepared via Vilsmeier–Haack reactions and cyclization .
  • Biological Activity: Demonstrated inhibitory effects on enzymes like 15-prostaglandin dehydrogenase, with IC₅₀ values in the nanomolar range .
Imidazo[1,2-a]pyridin-3-amine Derivatives (e.g., Compounds 5a–5e)
  • Structure : Fused imidazole-pyridine systems with methylsulfonylphenyl groups.
  • Synthesis: Achieved via ethanol reflux and recrystallization; yields 56–87% .
  • Biological Activity : Selective COX-2 inhibitors (COX-2 IC₅₀ = 0.07–0.39 µM; selectivity indices up to 508.6) .
  • Comparison : The methylsulfonyl group enhances COX-2 selectivity but introduces polarity absent in the target compound.

Metal-Binding Ligands with Pyrazole Motifs

4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline
  • Structure : Tris-pyrazole ligand with an aniline group.
  • Properties : IR νmax 3448 cm⁻¹ (N-H); two polymorphs with distinct N-H···N interactions .
  • Comparison: The tris-pyrazole system offers multiple coordination sites for metals, unlike the mono-pyrazole target compound, making it more suitable for catalysis .

Physicochemical and Pharmacological Data Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Biological Activity (IC₅₀/Selectivity) Reference
4-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-amine Pyridine-pyrazole 4-Methylpyrazole, 3-amine Not reported Not reported N/A
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridine-pyrazole Cyclopropylamine 104–107 Not reported
8-Methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine Imidazo-pyridine Methylsulfonylphenyl, p-tolyl 153–154 COX-2 IC₅₀ = 0.07 µM, SI = 508.6
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline Tris-pyrazole-aniline Tris(4-methylpyrazole) Not reported Metal coordination (catalysis)
2-(Butylsulfinyl)-4-(2-chloro-1-methyl-1H-imidazol-5-yl)-6-(thiazol-2-yl)thieno[2,3-b]pyridin-3-amine Thieno-pyridine Sulfinyl, imidazole, thiazole Not reported Enzyme inhibition (nanomolar range)

Key Findings and Implications

  • Structural Flexibility : Substituents on the pyrazole or pyridine (e.g., methyl, sulfonyl, cyclopropyl) modulate lipophilicity, solubility, and target interactions.
  • Biological Relevance : Imidazo-pyridine derivatives exhibit potent COX-2 inhibition, suggesting that the target compound could be optimized for similar activity by introducing sulfonyl groups .
  • Material Applications : Tris-pyrazole ligands demonstrate the utility of pyrazole motifs in metal coordination, a property underexplored in the target compound .

Activité Biologique

4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pyrazole moiety, which is known for its significant biological activity. The presence of the methyl group on the pyrazole enhances its lipophilicity, potentially affecting its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In particular, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Derivative AStaphylococcus aureus32 µg/mL
Derivative BEscherichia coli16 µg/mL
Derivative CCandida albicans8 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. A study highlighted that certain pyrazole-pyridine derivatives exhibited significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from sub-micromolar to micromolar levels . Mechanistic investigations showed that these compounds could induce cell cycle arrest and apoptosis in cancer cells.

Case Study: Inhibition of CDK2
One notable case involved the evaluation of a related derivative that demonstrated potent CDK2 inhibition (Ki = 0.005 µM) and sub-micromolar antiproliferative activity across a panel of cancer cell lines. This compound induced apoptosis through the downregulation of retinoblastoma protein phosphorylation and cell cycle arrest at the S and G2/M phases .

Table 2: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism of Action
Compound XOvarian Cancer0.127Induces apoptosis, cell cycle arrest
Compound YBreast Cancer0.560CDK2 inhibition

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. Various studies have shown that derivatives can inhibit COX enzymes, which are crucial mediators in inflammatory pathways. For example, some compounds displayed COX-2 selectivity indices significantly higher than standard anti-inflammatory drugs like celecoxib .

Table 3: Anti-inflammatory Activity Data

CompoundCOX Inhibition (%)Selectivity Index
Compound A858.22
Compound B909.31

Mechanistic Insights

The biological activities of this compound class are often attributed to their ability to modulate enzyme activity or interact with specific receptors. For instance, structure-activity relationship (SAR) studies suggest that modifications to the pyrazole or pyridine rings can significantly influence binding affinity and biological efficacy .

Q & A

Q. What are the established synthetic routes for 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine, and how are intermediates characterized?

  • Methodological Answer : A common approach involves coupling pyrazole derivatives with aminopyridine precursors. For example, copper-catalyzed cross-coupling reactions (e.g., Ullmann-type) under alkaline conditions (cesium carbonate) in polar aprotic solvents like DMSO can yield the target compound. Key intermediates, such as 3-(4-iodo-1H-pyrazol-1-yl)pyridine, are characterized via 1H^1H-NMR (e.g., δ 8.87 ppm for pyridine protons) and HRMS (e.g., m/z 215 [M+H]+^+) . Alternative routes involve hydrazine-mediated cyclization of propionitrile derivatives, as described in DE4333659A1 .

Q. What spectroscopic and crystallographic techniques validate the structure of this compound?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal studies (e.g., triclinic system, P1P\overline{1} space group) confirm bond lengths (C–C: 1.223 Å) and angles (C–N–C: 117.9°) .
  • NMR : 1H^1H-NMR in CDCl3_3 shows pyrazole protons at δ 7.51 ppm and pyridine signals at δ 8.87–9.10 ppm .
  • HRMS : Molecular ion peaks (e.g., m/z 375.36 for derivatives) confirm stoichiometry .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying reaction conditions?

  • Methodological Answer :
  • Catalyst screening : Copper(I) bromide (0.1–0.5 mol%) improves coupling efficiency in DMSO at 35°C, achieving ~17% yield .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to alcohols.
  • Temperature control : Prolonged heating (>48 hours) at 35°C minimizes side products like N-cyclopropyl derivatives .

Q. How to resolve contradictions between crystallographic data and solution-phase spectroscopic observations?

  • Methodological Answer : Discrepancies in bond angles (e.g., α=79.9\alpha = 79.9^\circ in crystals vs. solution-phase torsional flexibility) may arise from polymorphism or solvent interactions. Use dynamic NMR (VT-NMR) to probe conformational changes in solution, complemented by DFT calculations (B3LYP/6-31G*) to model solvation effects .

Q. What computational methods predict the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT with M06-2X/cc-pVTZ) model electronic properties (HOMO/LUMO gaps) to predict binding affinity. Molecular docking (AutoDock Vina) against targets like GABAA_A receptors (for anxiolytic activity) validates hypotheses from patent data .

Q. What mechanisms underlie the compound’s reported antibacterial or anxiolytic activity?

  • Methodological Answer :
  • Antibacterial action : Pyrazole amines disrupt bacterial membrane integrity via hydrophobic interactions (logP ~2.5) and inhibit enzymes like DNA gyrase (IC50_{50} < 1 µM) .
  • Anxiolytic activity : Structural analogs (e.g., pyrazolo[1,5-a]pyrimidines) modulate serotonin receptors (5-HT1A_{1A} Ki_i = 15 nM) .

Methodological Recommendations

  • Contradiction Analysis : Cross-validate X-ray data with solution-phase Raman spectroscopy to assess solid-state vs. solution conformers .
  • Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in H2_2O/MeCN) for chiral separation of derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.